molecular formula C8H10ClN3O B1435147 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1872561-34-6

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine

Cat. No.: B1435147
CAS No.: 1872561-34-6
M. Wt: 199.64 g/mol
InChI Key: MTPJRHKRPYKFLV-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a 3-methoxyazetidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chloro group at the 4-position. Subsequently, the 3-methoxyazetidin-1-yl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may be used in the development of new drugs for treating various conditions, including infections and cancers.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

  • 4-Chloro-2-(3-methoxyazetidin-1-yl)-1,3-thiazole

  • (2R)-7-chloro-2,4-dimethyl-2-[trans-4-(3-methoxyazetidin-1-yl)cyclohexyl]-2H-1,3-benzodioxole-5-carboxylic acid

Uniqueness: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is unique due to its specific structural features and reactivity profile

Properties

IUPAC Name

4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-6-3-12(4-6)8-2-7(9)10-5-11-8/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPJRHKRPYKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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